

Synthesis of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives: Applications and Protocols

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Compound of Interest

Compound Name: 2-Mercapto-6-nitrobenzothiazole

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This document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.^{[1][2]} The protocols outlined below cover both conventional and microwave-assisted synthesis methods, offering flexibility for various laboratory settings.

Introduction

Benzothiazole and its derivatives are important heterocyclic compounds that form the core structure of various pharmacologically active molecules.^{[3][4]} Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known to exhibit a broad spectrum of biological activities.^[1] The combination of these two moieties in the form of Schiff base derivatives of 2-amino-6-nitrobenzothiazole has led to the development of novel compounds with potential therapeutic applications.^{[5][6]} This document serves as a comprehensive guide for the synthesis, characterization, and evaluation of these promising compounds.

Data Presentation

Table 1: Synthesis and Physical Characterization of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives

Compound ID	Aldehyde Reactant	Synthesis Method	Reaction Time	Yield (%)	Melting Point (°C)	Reference
5a	Benzaldehyde	Conventional (Reflux)	8-10 hrs	64	278-280	[5]
SB-1	3,5-diiodosalicylaldehyde	Conventional (Reflux)	2 hrs	38	-	[1]
SB-2	3,5-diiodosalicylaldehyde	Microwave Irradiation	8-10 mins	76-80	-	[1][7]

Note: '-' indicates data not reported in the cited source.

Table 2: Spectroscopic Data for Representative Schiff Base Derivatives

Compound ID	FT-IR (KBr, cm^{-1})	^1H NMR (DMSO- d_6 , δ ppm)	Mass Spec (m/z)	Reference
5a	3072 (Ar-CH), 1644 (N=CH), 1328 (NO_2)	8.7 (s, 1H, N=CH), 7.00-8.12 (m, 8H, Ar-H)	284.1 (M+1)	[5]
SB-2	~1654 (CH=N)	11.74 (s, 1H, -OH), 9.71 (s, 1H, N=CH), 7.8-8.2 (m, Ar-H)	-	[1]

Note: '-' indicates data not reported in the cited source. SB-1 and SB-2 refer to the Schiff base synthesized from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde.

Table 3: Antimicrobial Activity of 2-Amino-6-Nitrobenzothiazole Schiff Base Derivatives

Compound ID	Test Organism	Zone of Inhibition (mm)	Standard Drug	Zone of Inhibition (mm)	Reference
5a-d (range)	Staphylococcus aureus	10.2-13.6	Ampicillin	-	[5]
5a-d (range)	Escherichia coli	10.2-13.6	Ampicillin	-	[5]
5a-d (range)	Candida albicans	Little to no activity	Fluconazole	-	[5]

Note: '-' indicates data not reported in the cited source. The original document provided a range for a series of compounds (5a-d).

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursor, 2-amino-6-nitrobenzothiazole, and its subsequent conversion to Schiff base derivatives.

Synthesis of 2-Amino-6-nitrobenzothiazole

The synthesis of the starting material, 2-amino-6-nitrobenzothiazole, is a two-step process starting from 2-aminobenzothiazole.

Step 1: Synthesis of 2-Aminobenzothiazole A detailed procedure for the synthesis of 2-aminobenzothiazole is not fully provided in the search results, but it is mentioned as a precursor.[5]

Step 2: Nitration of 2-Aminobenzothiazole

- Dissolve 2-aminobenzothiazole (0.157 mol) in 36 ml of sulfuric acid, ensuring the temperature is maintained below 5°C with vigorous stirring.[5]

- Add 19 ml of nitric acid dropwise to the solution, maintaining the reaction temperature at 20°C.[5]
- Stir the reaction mixture for 4-5 hours.[5]
- Pour the mixture onto ice with continuous stirring.
- Add aqueous ammonia until the solid product turns slightly orange.[5]
- Filter the solids, wash thoroughly with water, and then dry.
- Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[5]

Synthesis of Schiff Base Derivatives

Method A: Conventional Synthesis (Reflux)

This method describes the synthesis of a Schiff base derivative using benzaldehyde as an example.

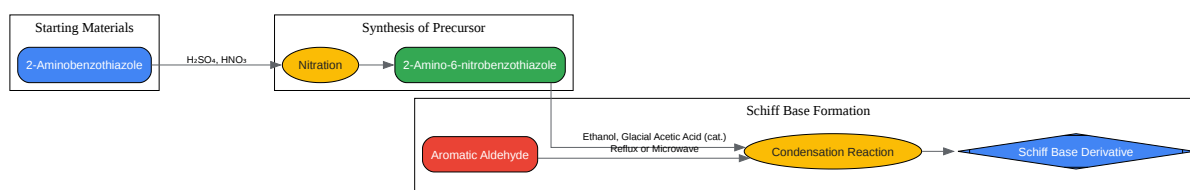
- To a solution of 0.015 mol of benzaldehyde in 40 ml of ethanol, add 0.01 mol of 2-amino-6-nitrobenzothiazole.[5]
- Add 4-5 drops of glacial acetic acid to the mixture.[5]
- Reflux the reaction mixture for 8-10 hours.[5]
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene: Ethyl acetate: Formic acid (5:4:1).[5]
- Upon completion, cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Recrystallize the product from ethanol to obtain the pure Schiff base.[5]

Method B: Microwave-Assisted Synthesis

This method provides a more efficient and environmentally friendly approach to the synthesis of Schiff base derivatives, exemplified by the reaction with 3,5-diiodosalicylaldehyde.

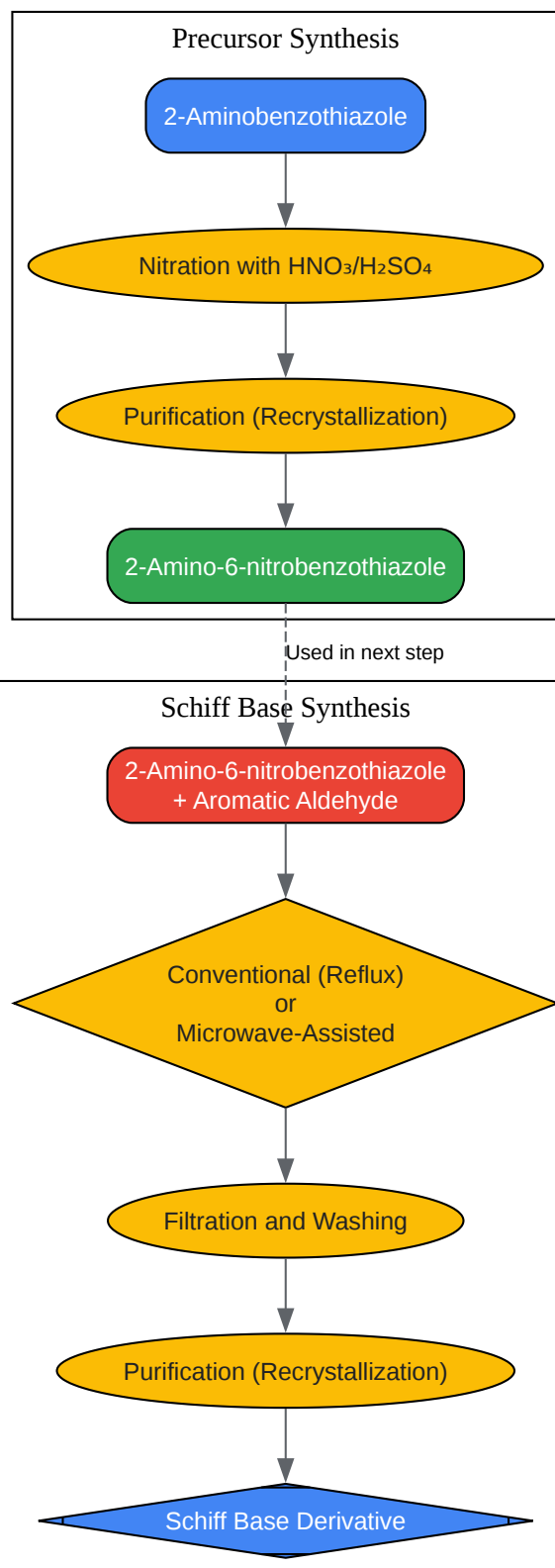
- In a microwave-safe vessel, mix equimolar amounts of 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde.
 - The reaction can be carried out in a solvent-free manner or with a minimal amount of a suitable solvent like ethanol.
 - Irradiate the mixture in a microwave synthesizer for 8-10 minutes.[7]
 - After completion of the reaction, allow the vessel to cool to room temperature.
 - The product can be purified by recrystallization from a suitable solvent such as methanol.[1]
- This method often results in higher yields and significantly shorter reaction times compared to conventional heating.[1]

Mandatory Visualizations



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Caption: General workflow for the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole.



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Caption: Detailed experimental workflow for the synthesis of 2-amino-6-nitrobenzothiazole and its Schiff base derivatives.

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